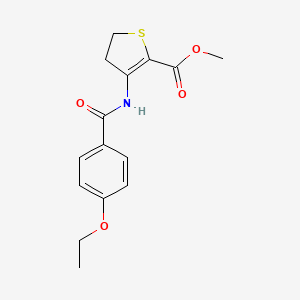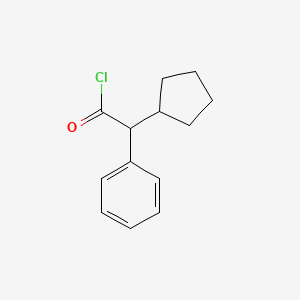
Cyclopentyl-phenyl-acetyl chloride
Overview
Description
Cyclopentyl-phenyl-acetyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of acetyl chloride, where the acetyl group is substituted with a cyclopentyl and phenyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl-phenyl-acetyl chloride can be synthesized through the reaction of cyclopentyl-phenyl-acetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure the efficient conversion of the acid to the acyl chloride. The by-products are managed through appropriate scrubbing systems to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl-phenyl-acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form cyclopentyl-phenyl-acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with this compound under mild conditions to form amides.
Alcohols: React with the compound in the presence of a base to form esters.
Water: Hydrolysis occurs readily at room temperature.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Cyclopentyl-phenyl-acetic acid: Formed from hydrolysis.
Scientific Research Applications
Cyclopentyl-phenyl-acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentyl-phenyl-acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the nucleophilic molecules. This reactivity is crucial in its applications in organic synthesis and chemical modifications.
Comparison with Similar Compounds
Benzoyl chloride: Another acyl chloride with a benzene ring, used in similar acylation reactions.
Cyclohexyl-phenyl-acetyl chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: Cyclopentyl-phenyl-acetyl chloride is unique due to the presence of both cyclopentyl and phenyl groups, which impart specific steric and electronic properties. These properties influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic applications.
Properties
IUPAC Name |
2-cyclopentyl-2-phenylacetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGGRLYAWNSAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2822384.png)
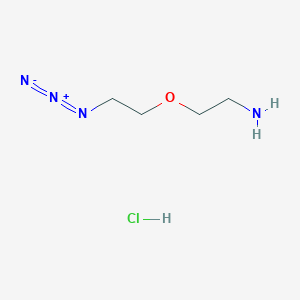

![N-[2-(2-methoxyphenyl)ethyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2822391.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)
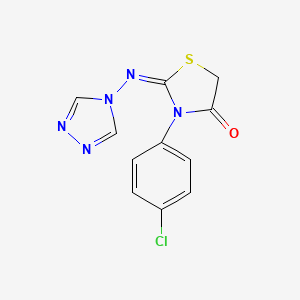
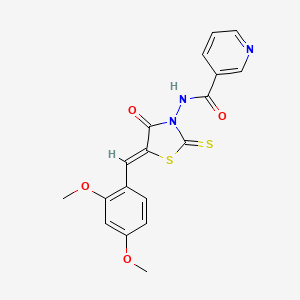
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2822398.png)
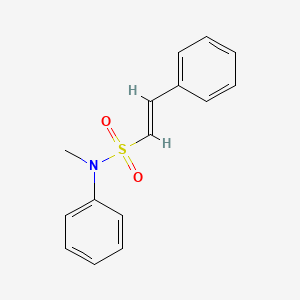
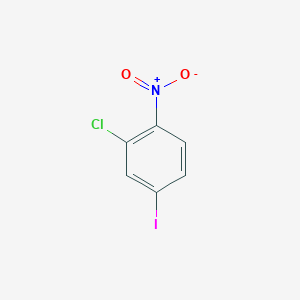
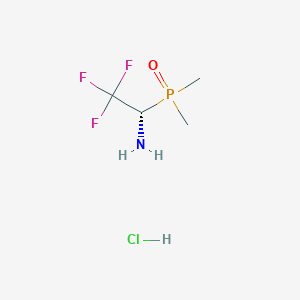
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2822406.png)
